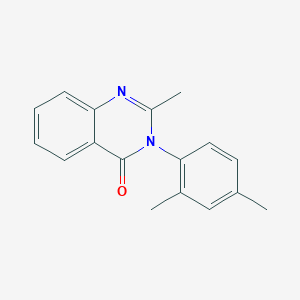

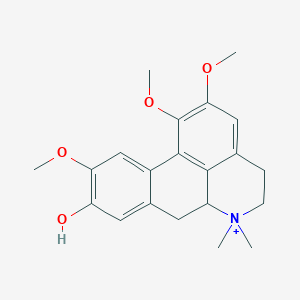

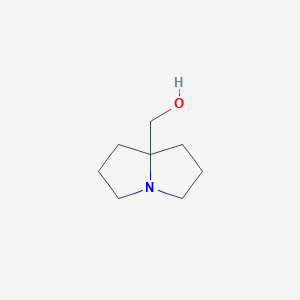

(hexahydro-1H-pyrrolizin-7a-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (hexahydro-1H-pyrrolizin-7a-yl)methanol is a derivative of pyrrolizidine alkaloids (PAs), which are known to be bioactivated into hepatotoxic, genotoxic, and carcinogenic metabolites. The compound of interest is closely related to the reactive metabolite (3H-pyrrolizin-7-yl)methanol, which has been identified as a toxicologically significant metabolite arising from the oxidation of PAs like retrorsine .

Synthesis Analysis

The synthesis of related pyrrolizine compounds involves several steps, including oxidation and reactions with various reagents. For instance, pyrrolizine-1,3-dione was synthesized by oxidizing the alcohol precursor using pyridinium chlorochromate . This process highlights the reactivity of the pyrrolizine ring and its susceptibility to form various derivatives, which may be relevant to the synthesis of (hexahydro-1H-pyrrolizin-7a-yl)methanol.

Molecular Structure Analysis

The molecular structure of pyrrolizine derivatives has been elucidated using techniques such as X-ray crystallography. For example, the structure of a hydrazone derivative of pyrrolizine-1,3-dione was confirmed through this method . High-resolution mass spectrometry and NMR spectroscopy have also been employed to determine the structure of reactive metabolites like (3H-pyrrolizin-7-yl)methanol . These techniques are crucial for understanding the molecular structure of (hexahydro-1H-pyrrolizin-7a-yl)methanol and its related compounds.

Chemical Reactions Analysis

Pyrrolizine derivatives undergo a variety of chemical reactions. The lactam unit of pyrrolizine-1,3-dione, for example, can be ring-opened by methanol under basic conditions. Additionally, the active methylene unit couples with diazonium salts to form hydrazones . The reactivity of (hexahydro-1H-pyrrolizin-7a-yl)methanol would likely be similar, with the potential to form various adducts and undergo ring-opening reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolizine derivatives can be inferred from their behavior in different conditions. For instance, the dimethylaminomethylene derivative of pyrrolizine-1,3-dione exists as a mixture of rotamers at room temperature, indicating the flexibility of the pyrrolizine ring system . The reactivity of (3H-pyrrolizin-7-yl)methanol with reduced glutathione (GSH) to form GSH conjugates suggests that similar compounds like (hexahydro-1H-pyrrolizin-7a-yl)methanol may also react with nucleophiles . These properties are important for understanding the biological activity and potential toxicity of these compounds.

Aplicaciones Científicas De Investigación

Methanol Synthesis and Catalysis

Methanol is a fundamental chemical used in various industrial processes, including as a fuel and solvent. The synthesis of methanol involves catalytic processes where catalysts play a critical role in enhancing production efficiency and selectivity. Catalysts like copper-based materials are popular due to their high activity towards CO2 over CO, although they face issues like deactivation and stability. Efforts have been made to improve catalyst performance using different metals and structures to enhance activity and stability, such as zinc, zirconia, ceria, and others with spinel structures or palladium-zinc alloys. Novel reactor technologies like porous copper fiber sintered-felt and membrane reactors have also been developed to increase hydrogen production efficiency from methanol conversion, highlighting the continuous advancements in methanol synthesis technology (García et al., 2021).

Atmospheric Chemistry and Methanol Flux

Methanol plays a significant role in atmospheric chemistry, being the second most abundant volatile organic compound in the troposphere. Its exchange between terrestrial ecosystems and the atmosphere is crucial for understanding global methanol budgets and atmospheric chemistry dynamics. Micrometeorological flux measurements across various sites have shown that plant growth and stomatal conductance significantly influence methanol emission magnitude and variability. These findings provide an independent data-driven view of land-atmosphere methanol exchange, offering insights into the bi-directional exchange of methanol at the ecosystem level and its implications for atmospheric chemistry (Wohlfahrt et al., 2015).

Methanol in Power Generation and Environmental Applications

Methanol is considered for use as a peaking fuel in coal gasification combined cycle power stations, such as in integrated gasification combined cycle (IGCC) systems. In this application, methanol produced from CO-rich gas during periods of low power demand can be utilized as an auxiliary fuel in gas turbines during peak power demand, showcasing methanol's versatility as a clean-burning fuel with low emissions and its potential in enhancing the flexibility and efficiency of power generation systems (Cybulski, 1994).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

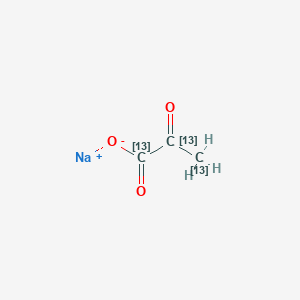

IUPAC Name |

1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-7-8-3-1-5-9(8)6-2-4-8/h10H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPVHEAQLFAZOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(hexahydro-1H-pyrrolizin-7a-yl)methanol | |

CAS RN |

78449-72-6 |

Source

|

| Record name | hexahydro-1H-pyrrolizin-7a-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.